molecular formula C10H16N2O4S B5708827 [(2,4-DIMETHOXYPHENYL)SULFAMOYL]DIMETHYLAMINE

[(2,4-DIMETHOXYPHENYL)SULFAMOYL]DIMETHYLAMINE

Cat. No.: B5708827
M. Wt: 260.31 g/mol
InChI Key: ZNBWCVYCEKOOTR-UHFFFAOYSA-N
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Description

[(2,4-DIMETHOXYPHENYL)SULFAMOYL]DIMETHYLAMINE is a chemical compound characterized by the presence of a dimethoxyphenyl group attached to a sulfamoyl dimethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-DIMETHOXYPHENYL)SULFAMOYL]DIMETHYLAMINE typically involves the reaction of 2,4-dimethoxyaniline with sulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2,4-DIMETHOXYPHENYL)SULFAMOYL]DIMETHYLAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[(2,4-DIMETHOXYPHENYL)SULFAMOYL]DIMETHYLAMINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2,4-DIMETHOXYPHENYL)SULFAMOYL]DIMETHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

    [(2,4-DIMETHOXYPHENYL)SULFAMOYL]ACETIC ACID: Similar structure but with an acetic acid moiety instead of dimethylamine.

    [(2,4-DIMETHOXYPHENYL)SULFAMOYL]BENZENE: Similar structure but with a benzene ring instead of dimethylamine.

Uniqueness

[(2,4-DIMETHOXYPHENYL)SULFAMOYL]DIMETHYLAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethylamine moiety provides additional reactivity and potential for interaction with biological targets compared to its analogs.

Properties

IUPAC Name

1-(dimethylsulfamoylamino)-2,4-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S/c1-12(2)17(13,14)11-9-6-5-8(15-3)7-10(9)16-4/h5-7,11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBWCVYCEKOOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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